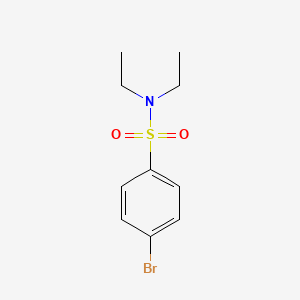

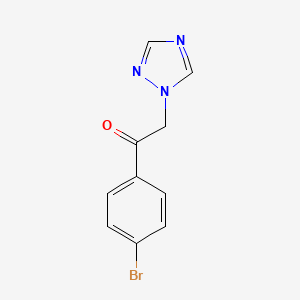

1-(4-Bromophenacyl)-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

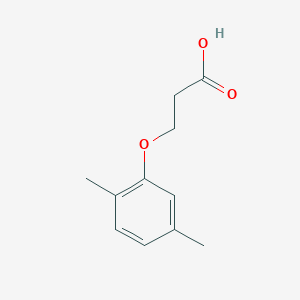

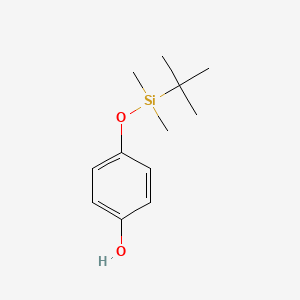

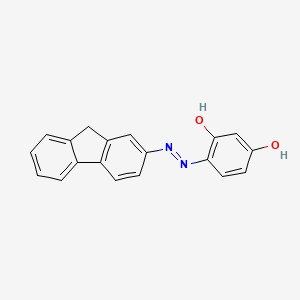

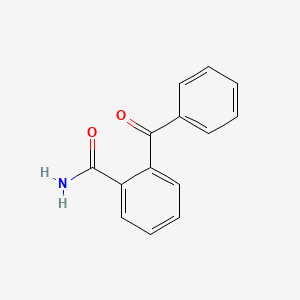

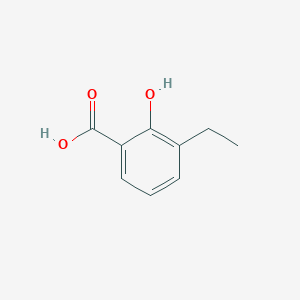

1-(4-Bromophenacyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocyclic system, which is known for its wide range of biological activities. The 1,2,4-triazole core is a versatile scaffold in medicinal chemistry due to its mimicry of the peptide bond and its ability to be substituted, leading to various biological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multistep protocols. For instance, the synthesis of poly-substituted 1,2,3-triazoles can be achieved through a regioselective alkylation process followed by a Suzuki cross-coupling reaction . Similarly, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles are synthesized by alkylation of a starting thiol with halogenalkanes, which can be further modified to enhance antimicrobial and antifungal activities . Another method involves the reaction of 1-aroyl-3-phenylaminothiourea and 2-bromoacetophenone, yielding 3-phenacylthio-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS. These techniques ensure the correct identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

1,2,4-triazoles can undergo various chemical reactions, including alkylation, which leads to the formation of mesoionic structures, as well as reactions with phenacyl bromides and other reagents to yield different derivatives with potential biological activities . The reactivity of these triazoles is crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For example, the antimicrobial effect of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles increases with the length of the carbon radical, and the substitution of the decyl radical affects the antifungal activity . These properties are essential for the design of compounds with specific biological activities and for understanding their mechanism of action.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

1-(4-Bromophenacyl)-1,2,4-triazole derivatives have been actively studied for their potential antimicrobial and antifungal properties. For instance, Kaplancikli et al. synthesized new triazole and triazolothiadiazine derivatives showing significant antimicrobial activity against various bacterial strains, including Micrococcus luteus and Bacillus cereus, as well as fungal species like Candida albicans and Candida glabrata (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008). Similarly, Bărbuceanu et al. synthesized thiazolo[3,2-b][1,2,4]triazole incorporating diphenylsulfone moieties and tested them against bacterial strains, including Acinetobacter baumannii and Escherichia coli, revealing potent antibacterial effects (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009).

Antiproliferative Activity

These compounds have also shown promise in cancer research. Narayana et al. synthesized a series of triazoles with antiproliferative activity against various cancer cell lines, highlighting the importance of the 4-substituted phenacyl group for cytotoxic activity (Narayana, Raj, & Sarojini, 2010). Furthermore, Chen et al. synthesized dibenzo[b,d]furan-1H-1,2,4-triazole derivatives, finding compounds with potent cytotoxic activity against several cancer cell lines, indicating the potential of these compounds in oncological therapeutics (Chen, Shi, Huang, Xia, Yang, & Yang, 2016).

Anti-Inflammatory and Analgesic Activities

Hussein et al. synthesized triazole derivatives and evaluated them for their anti-inflammatory and analgesic activities, suggesting potential applications in treating conditions associated with inflammation and pain (Hussein, Shaker, Ameen, & Mohammed, 2011). Moreover, El Shehry et al. prepared fused and non-fused 1,2,4-triazoles, which showed significant anti-inflammatory activities in a dose-dependent manner (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Anticorrosion Properties

The triazole derivatives have also been researched for their application in material science, particularly as anticorrosion agents. Rehan et al. synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety and evaluated some derivatives for their anti-corrosion activity, indicating their potential in protecting materials from corrosion (Rehan, Al Lami, & Khudhair, 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCIVKFFKKGNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345268 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenacyl)-1,2,4-triazole | |

CAS RN |

60850-59-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.